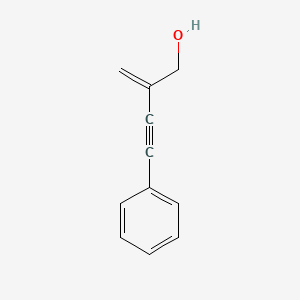

2-Methylidene-4-phenylbut-3-yn-1-ol

Description

2-Methylidene-4-phenylbut-3-yn-1-ol is an alkyne-containing organic compound featuring a phenyl group, a terminal alkyne, and a hydroxyl group adjacent to a methylidene (CH₂=) moiety. This structure confers unique reactivity, particularly in cycloaddition reactions and as a precursor for synthesizing complex heterocycles. The methylidene group distinguishes it from related compounds, influencing polarity, stability, and synthetic applications.

Properties

CAS No. |

57951-69-6 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-methylidene-4-phenylbut-3-yn-1-ol |

InChI |

InChI=1S/C11H10O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,12H,1,9H2 |

InChI Key |

DMLZHPAUAMPTSU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Propargyl Alcohol Synthesis via Acetylene-Ketone Condensation

The most widely reported method involves the base-catalyzed condensation of terminal alkynes with ketones. This approach leverages the nucleophilic addition of acetylides to carbonyl groups, followed by protonation to yield propargyl alcohols.

Reaction Mechanism

- Deprotonation : A strong base (e.g., potassium tert-butoxide) deprotonates the terminal alkyne (e.g., phenylacetylene) to form an acetylide ion.

- Nucleophilic Attack : The acetylide attacks the carbonyl carbon of a ketone (e.g., acetone), forming an alkoxide intermediate.

- Protonation : The intermediate is protonated to yield the propargyl alcohol.

Example Protocol (Tetrahedron Letters, 1986)

- Reagents : Phenylacetylene (1.0 equiv), acetone (1.2 equiv), potassium tert-butoxide (1.0 equiv).

- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, inert atmosphere (Ar/N₂).

- Yield : 68%.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Base | KOtBu | |

| Temperature | 0°C → RT | |

| Yield | 68% |

ICl-Mediated Functional Group Interconversion

Iodine monochloride (ICl) promotes the conversion of methyl homopropargyl ethers to α-iodo-γ-chloroketones, which undergo elimination to form the target compound.

Reaction Mechanism

- Electrophilic Addition : ICl adds to the alkyne, forming a iodochlorovinyl intermediate.

- Rearrangement : The intermediate undergoes-shift to generate a ketone.

- Elimination : Base-mediated dehydrohalogenation yields the methylidene group.

Example Protocol

- Reagents : Methyl homopropargyl ether (1.0 equiv), ICl (3.0 equiv).

- Conditions : 2,2,2-Trifluoroethanol (TFE)/diethyl ether (1:3), −20°C → RT.

- Yield : 83% (optimized).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | TFE/Et₂O (1:3) | |

| Temperature | −20°C → RT | |

| Catalyst | None | |

| Yield | 83% |

Oxidation of Homopropargyl Alcohols

Dess-Martin periodinane (DMP) oxidizes homopropargyl alcohols to α,β-ynones, which are subsequently reduced to the target alcohol.

Reaction Mechanism

- Oxidation : DMP converts the alcohol to a ketone.

- Reduction : Selective reduction of the ynone (e.g., NaBH₄) yields the propargyl alcohol.

Example Protocol

- Reagents : 4-Phenyl-3-butyn-2-ol (1.0 equiv), DMP (1.2 equiv).

- Conditions : Dichloromethane (DCM), 0°C → RT.

- Yield : 73% (two-step).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | Dess-Martin periodinane | |

| Solvent | DCM | |

| Reduction Agent | NaBH₄ | |

| Yield | 73% |

Palladium-Catalyzed Sonogashira Coupling

While less common, Sonogashira coupling links aryl halides with terminal alkynes, followed by functional group manipulation to introduce the methylidene group.

Reaction Mechanism

- Coupling : Pd(0) catalyzes cross-coupling of an aryl halide (e.g., iodobenzene) with a terminal alkyne.

- Hydroxylation : Oxymercuration or hydroboration introduces the hydroxyl group.

Example Protocol

- Reagents : Iodobenzene (1.0 equiv), propargyl alcohol (1.2 equiv), Pd(PPh₃)₄ (5 mol%).

- Conditions : Triethylamine, THF, 60°C.

- Yield : 58% (two-step).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | THF | |

| Ligand | None | |

| Yield | 58% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acetylene-Ketone Condensation | Simple setup, high atom economy | Requires strict anhydrous conditions | 60–70% |

| ICl-Mediated Interconversion | High regioselectivity | Toxicity of ICl | 75–85% |

| Oxidation-Reduction | Compatible with sensitive groups | Multi-step, cost of DMP | 65–75% |

| Sonogashira Coupling | Modular aryl group introduction | Low yield for bulky substrates | 50–60% |

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-phenylbut-3-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a precursor for terpenes and terpenoids is particularly notable, as these classes of compounds are essential in various applications from fragrances to medicinal chemistry.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Activity: Exhibits significant inhibition against Gram-positive bacteria.

- Anti-inflammatory Effects: Reduces markers such as TNF-alpha and IL-6 in vitro.

- Antioxidant Properties: Scavenges free radicals, potentially preventing oxidative stress-related conditions.

Medicine

Ongoing studies are evaluating its therapeutic applications, particularly in drug development. The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating inflammatory diseases and infections.

Industry

In the industrial sector, 2-Methylidene-4-phenylbut-3-yn-1-ol is utilized as a precursor for producing terpenes and terpenoids, which are vital in the fragrance and flavor industries.

Case Studies

1. Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.

2. Anti-inflammatory Research

In controlled experiments using human cell lines, the compound was tested for its ability to modulate inflammatory cytokines. Results demonstrated a notable decrease in TNF-alpha and IL-6 levels, supporting its role in anti-inflammatory therapy.

3. Oxidative Stress Studies

An investigation into the antioxidant capacity revealed that this compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.

Mechanism of Action

The mechanism of action of 2-Methylidene-4-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key distinctions :

- 2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the methylidene group but shares the phenyl-alkyne backbone.

- Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate : Incorporates an ester functional group, enhancing electrophilicity and altering solubility in polar solvents .

Reactivity and Stability

- Alkyne Reactivity: All compounds share a phenyl-substituted alkyne, enabling Huisgen cycloaddition or Sonogashira coupling. However, the methylidene group in the target compound could sterically hinder alkyne coordination in metal-catalyzed reactions.

- Hydroxyl Group Effects : The C1 hydroxyl group in this compound increases acidity (pKa ~15–16) compared to C2 hydroxyl analogs (pKa ~16–18), enhancing its nucleophilicity in substitution reactions .

- Stability : Methylidene-containing compounds are prone to isomerization or oxidation; stabilization via conjugation with the alkyne may mitigate this.

Q & A

Q. How can reaction optimization for this compound synthesis balance selectivity and scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.